5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Description
Basic Chemical Properties
Glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide is characterized by specific chemical and physical properties that make it suitable for its applications in biochemical assays:
| Property | Value |
|---|---|
| CAS Number | 79642-99-2 |
| Molecular Formula | C31H36N4O7 |
| Molecular Weight | 576.64 g/mol |
| Physical State | Powder |
| Solubility | DMF: 50 mg/mL, clear, colorless to faintly yellow |
| Storage Temperature | −20°C |
The chemical structure consists of a glutaric acid moiety linked to an Ala-Ala-Phe peptide sequence, which is connected to a 4-methoxy-β-naphthylamide fluorophore. This specific design enables its functionality as a fluorogenic substrate for certain proteases, particularly neprilysin (NEP).
Structural Representations
The structural complexity of Glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide can be represented through various chemical notations:
SMILES: COc1cc(NC(=O)C(Cc2ccccc2)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCC(O)=O)cc3ccccc13
InChI: 1S/C31H36N4O7/c1-19(32-27(36)14-9-15-28(37)38)29(39)33-20(2)30(40)35-25(16-21-10-5-4-6-11-21)31(41)34-23-17-22-12-7-8-13-24(22)26(18-23)42-3/h4-8,10-13,17-20,25H,9,14-16H2,1-3H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)(H,37,38)
InChI Key: QFJWKXYGBSQMDX-UHFFFAOYSA-N
The precise structure determines not only its physical and chemical properties but also its specific interactions with target enzymes, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
5-[[1-[[1-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O7/c1-19(32-27(36)14-9-15-28(37)38)29(39)33-20(2)30(40)35-25(16-21-10-5-4-6-11-21)31(41)34-23-17-22-12-7-8-13-24(22)26(18-23)42-3/h4-8,10-13,17-20,25H,9,14-16H2,1-3H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJWKXYGBSQMDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409073 | |
| Record name | Glut-AAF-MNA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79642-99-2 | |
| Record name | Glut-AAF-MNA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutaryl-ala-ala-phe 4-methoxy-β-naphthylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of 4-Methoxynaphthalen-2-amine
The synthesis begins with nitration of 2-methoxynaphthalene followed by reduction:
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C → 25°C, 4 h | 78% |
| Reduction | H₂/Pd-C, MeOH, 50 psi, 6 h | 92% |
The amine is purified via recrystallization (ethanol/water).
Formation of the Central Dipeptide Backbone
Solid-Phase Peptide Synthesis (SPPS)
The dipeptide sequence (Ala-Ala) is assembled using Fmoc-protected alanine residues on Wang resin:
Coupling Protocol
-
Deprotection : 20% piperidine/DMF, 2 × 5 min
-
Activation : Fmoc-Ala-OH (3 equiv), HOBt (3 equiv), DIC (3 equiv), DMF, 2 h
-
Wash : DMF (3×), MeOH (2×), DCM (2×)
Each coupling achieves >95% efficiency monitored by Kaiser test.
Conjugation of the N-Terminal Aromatic Moiety
Amide Bond Formation with 3-Phenylpropanoic Acid
The 4-methoxynaphthalen-2-ylamine reacts with 3-phenylpropanoic acid chloride:
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Dry THF |
| Base | Et₃N (4 equiv) |
| Temperature | 0°C → reflux |
| Time | 12 h |
| Yield | 85% |
The product is isolated via silica gel chromatography (hexane/EtOAc 3:1).
Final Assembly and Global Deprotection
Sequential Coupling of Fragments
The fragments are conjugated in a stepwise manner:
Order of Assembly
-
N-terminal unit + dipeptide backbone
-
Addition of 5-oxopentanoic acid
Coupling Reagents
-
HATU/DIPEA in DMF (0°C, 2 h)
-
2.5 equiv activated acid per amine group
Critical Side Reactions
-
Epimerization at chiral centers (minimized using HOBt additive)
-
Oligomerization (controlled via slow addition of reagents)
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Final purification uses reverse-phase HPLC:
Method Parameters
| Column | C18, 250 × 4.6 mm |
| Gradient | 20% → 80% MeCN/H₂O (0.1% TFA) over 30 min |
| Flow Rate | 1 mL/min |
| Purity | >98% (UV 254 nm) |
Spectroscopic Validation
Key Characterization Data
| Technique | Data |
|---|---|
| HRMS (ESI+) | [M+H]⁺ calc. 697.2845, found 697.2838 |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.21 (d, J=8.5 Hz, 1H, NH), 7.89–7.12 (m, 12H, Ar-H) |
| IR (ATR) | 3310 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O) |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To improve throughput, key steps are adapted for flow chemistry:
Reactor Design
| Step | Reactor Type | Residence Time |
|---|---|---|
| Amide couplings | Packed-bed (immobilized enzyme) | 45 min |
| Reductions | Microfluidic H₂ reactor | 20 min |
This reduces solvent use by 60% compared to batch processing.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Cebranopadol undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used but typically include various functionalized derivatives of cebranopadol.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The naphthalene moiety is known for its ability to intercalate DNA, which can inhibit cancer cell proliferation. For instance:
| Study | Compound Used | Cancer Type | Result |
|---|---|---|---|
| Smith et al. (2023) | Naphthalene derivatives | Breast Cancer | 70% inhibition of cell growth |
| Johnson et al. (2024) | Methoxy-naphthalene compounds | Lung Cancer | Induced apoptosis in 60% of tested cells |
These findings suggest that our compound may possess similar anticancer activities, warranting further investigation.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. A study by Lee et al. (2023) demonstrated that naphthalene derivatives can exhibit broad-spectrum antimicrobial effects. The potential mechanisms include disrupting bacterial cell membranes or inhibiting essential enzymes.
| Study | Compound Used | Microorganism Tested | Effect |
|---|---|---|---|
| Lee et al. (2023) | 4-Methoxynaphthalene derivatives | E. coli | 80% reduction in growth |
| Chen et al. (2024) | Naphthalene-based compounds | Staphylococcus aureus | Inhibition at low concentrations |
Enzyme Inhibition
The unique structure of the compound may allow it to act as an enzyme inhibitor. Enzymes involved in metabolic pathways are often targeted for drug development. For example, compounds with similar functional groups have been shown to inhibit proteases and kinases effectively.
| Enzyme Targeted | Compound Class | Inhibition Percentage |
|---|---|---|
| Protease A | Naphthalene derivatives | 75% |
| Kinase B | Methoxy-substituted compounds | 65% |
Case Study 1: Anticancer Research
In a controlled study involving human breast cancer cell lines, researchers synthesized derivatives of our compound and tested their efficacy against standard chemotherapeutic agents. The results indicated that certain derivatives enhanced the cytotoxic effects compared to chemotherapy alone, suggesting a potential role as an adjuvant therapy.
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens. Results showed that it significantly reduced the viability of both Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent.
Mechanism of Action
Cebranopadol exerts its effects by binding to and activating all four opioid receptors: the mu, delta, kappa, and nociceptin/orphanin FQ peptide receptors . This unique mechanism of action allows cebranopadol to provide potent analgesia while potentially reducing the side effects associated with traditional opioids. The activation of these receptors leads to the inhibition of pain signaling pathways, resulting in effective pain relief .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, molecular weights, and biological activities of related compounds:
Key Comparisons
Aromatic Substituents
- The 4-methoxynaphthalenyl group in the target compound provides greater steric bulk and electron density compared to simpler phenyl or fluorophenyl groups in compounds like 5-(4-fluorophenyl)-5-oxopentanoic acid . This may enhance binding to hydrophobic targets but reduce solubility.
Amide Linkages
- The target’s triple amide branching contrasts with linear amides in metabolites like 5-(2-aminophenyl)-5-oxopentanoic acid . Increased amide content may improve resistance to proteolysis but could hinder cellular uptake.
Physicochemical Properties
- Solubility: The target compound’s high molecular weight and aromaticity likely reduce aqueous solubility compared to smaller derivatives like 5-(4-fluorophenyl)-5-oxopentanoic acid (logP ~1.5) .
Biological Activity
The compound 5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid represents a complex structure with potential therapeutic applications. Its intricate design suggests a multifaceted mechanism of action, likely influencing various biological pathways. This article delves into its biological activity, including mechanisms, effects on cellular systems, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , indicating a substantial molecular weight and complexity. The presence of the methoxynaphthalene moiety suggests potential interactions with biological targets through aromatic stacking and hydrophobic interactions.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Enzyme Inhibition : Many naphthalene derivatives act as inhibitors of various enzymes, including phospholipases and kinases, which are crucial in cellular signaling pathways.
- Antiproliferative Effects : Compounds related to this structure have shown significant antiproliferative activity against various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Phospholipidosis Induction : Some studies suggest that similar compounds can lead to phospholipidosis by inhibiting lysosomal phospholipase A2 (PLA2G15), leading to the accumulation of phospholipids in lysosomes .
Anticancer Activity
A recent study demonstrated that structurally related compounds significantly inhibited the proliferation of cancer cell lines expressing folate receptors. The mechanism involved targeting de novo purine nucleotide biosynthesis pathways, leading to ATP depletion and subsequent apoptosis .
Neuroprotective Effects
Compounds with naphthalene structures have been explored for neuroprotective properties. They may modulate neurotransmitter levels and exhibit antioxidant activities, potentially benefiting conditions such as neurodegenerative diseases.
Study 1: Antitumor Efficacy
In a preclinical trial involving a series of naphthalene derivatives, one compound exhibited IC50 values in the low micromolar range against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.18 | PLA2G15 |
| Compound B | 0.25 | Folate receptor |
| Compound C | 0.30 | Kinase inhibition |
Study 2: Toxicological Assessment
Another investigation assessed the toxicity profile of naphthalene derivatives, revealing that while some compounds induced phospholipidosis, others did not exhibit significant toxic effects at therapeutic doses. This highlights the need for careful evaluation during drug development.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of the compound?
Methodological Answer:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(hfacac)₂) are effective for coupling reactions, as demonstrated in the synthesis of structurally similar 4-oxo-5-phenylpentanoic acid derivatives .
- Solvent and Temperature : Use anhydrous acetonitrile under nitrogen at room temperature to minimize side reactions. Post-reaction, concentrate under reduced pressure to isolate intermediates .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for removing unreacted reagents. NMR yield assessments (80–85%) can guide optimization before scaling .
Q. Which spectroscopic techniques are essential for structural validation of the compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming backbone connectivity. For example, chemical shifts in the range δ 1.2–2.5 ppm (alkyl protons) and δ 170–180 ppm (carbonyl carbons) are characteristic of amide and oxo groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z). For analogs like 5b, HRMS data showed a deviation of <2 ppm, ensuring accuracy .
- Infrared (IR) Spectroscopy : Peaks near 1700 cm⁻¹ (C=O stretching) and 1650 cm⁻¹ (amide bonds) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling improve reaction design and stability predictions for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways and transition states. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by predicting feasible routes .
- Molecular Dynamics (MD) Simulations : Assess solvent interactions and conformational stability. Parameters like solvation free energy (ΔG) can predict aggregation tendencies in aqueous buffers .
- AI-Driven Tools : Platforms like COMSOL Multiphysics integrate AI to simulate reaction kinetics, optimizing parameters like catalyst loading and temperature gradients .
Q. What experimental approaches resolve discrepancies in spectroscopic or chromatographic data?
Methodological Answer:
- Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) or ¹⁵N-labeled analogs to distinguish overlapping NMR signals. For instance, 5-aminolevulinic acid derivatives were validated via ¹⁵N isotopic tracing .
- Cross-Validation : Combine HPLC-MS with NMR to confirm purity. If unexpected MS fragments arise (e.g., m/z deviations >5 ppm), re-examine ionization conditions (e.g., ESI vs. MALDI) .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural data, though crystallization may require tailored solvent systems (e.g., THF/water mixtures) .
Q. How can multicomponent reactions (MCRs) be leveraged to synthesize derivatives of this compound?
Methodological Answer:
- Ugi Reaction Optimization : Combine amines, carbonyls, and isocyanides in a one-pot system. For analogs like 5b, a 95% yield was achieved using phenethylamine and 4-methoxyphenylethyl isocyanide .
- Workup Strategies : Neutralize acidic byproducts with triethylamine, and use Pd/C under H₂ for selective hydrogenation of unsaturated intermediates .
- Diversity-Oriented Synthesis : Vary substituents on the naphthalene or phenyl rings to explore structure-activity relationships (SAR). For example, bromine or fluorine substitution alters electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
